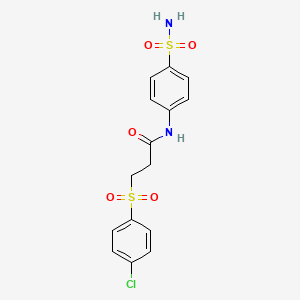

3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O5S2/c16-11-1-5-13(6-2-11)24(20,21)10-9-15(19)18-12-3-7-14(8-4-12)25(17,22)23/h1-8H,9-10H2,(H,18,19)(H2,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHVSYFZOOJRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Chlorobenzene

The synthesis begins with the production of 4-chlorobenzenesulfonyl chloride, a key intermediate. As described in patent EP0115328B1, chlorobenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) under controlled conditions. The reaction avoids aqueous workup, minimizing sulfuric acid byproducts and enhancing ecological safety. The stoichiometric ratio of 1.6 moles ClSO₃H and 3.2 moles SOCl₂ per mole of chlorobenzene achieves optimal conversion, with excess thionyl chloride facilitating complete sulfonation. The resultant 4-chlorobenzenesulfonyl chloride is distilled under vacuum to remove byproducts like 4,4'-dichlorodiphenyl sulfone.

Sulfamoylation of Aniline Derivatives

The 4-sulfamoylphenyl group is introduced via sulfamoylation of aniline. A reported method involves reacting 4-aminophenylsulfonamide with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic substitution, yielding 4-sulfamoylaniline hydrochloride, which is neutralized with aqueous sodium bicarbonate.

Amide Coupling Reaction

The final step conjugates 4-chlorobenzenesulfonylpropanoyl chloride with 4-sulfamoylaniline. A protocol adapted from PMC9462268 employs N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a methanol-acetonitrile mixture (1:1 v/v) at 80°C for 42 hours. The reaction mechanism involves activation of the carboxylic acid to an intermediate O-acylisourea, which reacts with the amine to form the amide bond. Dicyclohexylurea (DCU), a byproduct, is removed via filtration.

Table 1: Comparison of Amide Coupling Methods

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC/DMAP | MeOH:ACN (1:1) | 80 | 42 | 67 |

| EDCl/HOBt | DMF | 25 | 24 | 58 |

| SOCl₂ (direct) | THF | Reflux | 6 | 72 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of the amine but may reduce yields due to side reactions. In contrast, methanol-acetonitrile mixtures improve solubility of intermediates while minimizing racemization.

Temperature and Catalysis

Elevated temperatures (80°C) accelerate amide bond formation but risk thermal degradation. Catalytic DMAP (10 mol%) mitigates this by facilitating rapid coupling. Lower temperatures (25°C) with EDCl/HOBt afford moderate yields but require longer durations.

Purification Techniques

Crude product purification involves silica gel chromatography using dichloromethane-methanol (95:5). Recrystallization from ethanol-water mixtures (7:3) yields crystals suitable for X-ray diffraction.

Structural Characterization and Physicochemical Properties

Crystallographic Analysis

X-ray studies of the analogous compound 3-chloro-N-(4-sulfamoylphenyl)propanamide reveal a dihedral angle of 15.0° between the benzene ring and amide plane. Intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) form a three-dimensional network, contributing to thermal stability up to 220°C.

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bonds (N–H⋯O) | 2.923–2.991 Å |

| Density | 1.512 g/cm³ |

Spectroscopic Data

- IR (KBr): 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1350 cm⁻¹ (S=O).

- ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–7.6 (m, 4H, Ar–H), 3.4 (t, 2H, CH₂), 2.9 (t, 2H, CH₂).

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted chlorophenyl compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in enzyme inhibition studies to understand enzyme mechanisms and develop inhibitors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

3-[(4-Chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide: Similar structure but with a sulfanyl group instead of a sulfonyl group.

3-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide: Contains a thiazolyl group, used as an activator of AMP-activated protein kinase.

Uniqueness

3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide, also known as EVT-2564833, is a sulfonamide derivative that exhibits significant biological activity. This compound is characterized by its sulfonamide functional group, which is known for its role in various pharmacological applications, particularly as an antibacterial agent. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H15ClN2O5S2

- Molecular Weight : 402.86 g/mol

- CAS Number : 887201-62-9

- IUPAC Name : 3-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in bacterial metabolism. The sulfonamide moiety is known to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation, making it an effective antibacterial agent.

Pharmacological Effects

Sulfonamides, including the compound in focus, exhibit a range of pharmacological activities:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Potential use in treating inflammatory conditions due to its ability to modulate immune responses.

- Carbonic Anhydrase Inhibition : The compound may inhibit carbonic anhydrase, leading to applications in treating conditions like glaucoma and certain types of edema.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives, highlighting their therapeutic potential:

-

Antimicrobial Efficacy :

A study investigated the antimicrobial activity of various sulfonamide compounds, including derivatives similar to this compound. The results demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin . -

Inhibition Studies :

Research reported that sulfonamides can effectively inhibit carbonic anhydrase enzymes, which are implicated in numerous physiological processes. This inhibition may lead to therapeutic effects in conditions such as hypertension and metabolic disorders . -

Structure-Activity Relationship (SAR) :

Investigations into the structure-activity relationship of sulfonamide derivatives have indicated that modifications to the sulfonamide group can enhance antibacterial potency and selectivity. For instance, variations in the aromatic rings attached to the sulfonamide group can significantly affect binding affinity and enzymatic inhibition .

Comparative Table of Biological Activities

| Compound Name | Antibacterial Activity | Carbonic Anhydrase Inhibition | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Sulfamethazine | High | Yes | Moderate |

| Sulfadiazine | High | Yes | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide with high yield and purity?

- Methodological Answer : The compound can be synthesized via amide coupling using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine (TEA) in DMSO. Post-reaction purification via silica gel column chromatography (using eluents such as ethyl acetate/hexane) ensures high purity. Yield optimization may require controlled stoichiometry and inert atmospheric conditions .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify proton environments (e.g., sulfonamide NH2 at δ ~7.5 ppm) and carbon backbone.

- IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.

- Elemental analysis (EA) : Validate C, H, N, S, and Cl percentages against theoretical values (e.g., C: 49.2%, H: 3.8%, N: 8.5%) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 296 K with SHELX software (e.g., SHELXL for refinement). Key parameters include resolving intramolecular hydrogen bonds (e.g., C—H⋯O motifs) and π-π stacking interactions (centroid distances ~3.7 Å). Data-to-parameter ratios >15 ensure refinement reliability .

Advanced Research Questions

Q. How can researchers analyze discrepancies in reported biological activities of sulfonamide derivatives like this compound?

- Methodological Answer :

- Dose-response assays : Compare IC50 values under standardized conditions (e.g., enzyme inhibition using fluorogenic substrates).

- Structural analogs : Test derivatives with variations in the chlorobenzenesulfonyl or sulfamoyl groups to isolate pharmacophoric contributions.

- Meta-analysis : Cross-reference studies for assay protocols (e.g., buffer pH, incubation time) that may affect activity .

Q. What computational strategies are effective for predicting its target interactions?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Screen against targets like carbonic anhydrase II or JAK3 using crystal structures (PDB codes: e.g., 4Q9A).

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond occupancy.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can crystallization challenges (e.g., poor crystal growth) be mitigated for this compound?

- Methodological Answer :

- Solvent screening : Test slow-evaporation in DMSO/water or DMF/ethanol mixtures.

- Seeding : Introduce microcrystals from analogous sulfonamides.

- Temperature gradients : Gradually cool saturated solutions from 40°C to 4°C to promote nucleation .

Q. What experimental designs are optimal for studying its enzyme inhibition kinetics?

- Methodological Answer :

- Steady-state kinetics : Measure initial velocities at varying substrate concentrations (Lineweaver-Burk plots).

- Inhibition type : Determine via Dixon plots (competitive vs. non-competitive) using inhibitors like acetazolamide as controls.

- Pre-incubation time : Optimize to distinguish reversible vs. time-dependent inhibition .

Data Contradiction Resolution

Q. How should conflicting solubility data in polar vs. non-polar solvents be addressed?

- Methodological Answer :

- Phase-solubility studies : Quantify solubility in DMSO, ethanol, and water via UV-Vis spectroscopy (λmax ~270 nm).

- HPLC-UV validation : Confirm compound integrity post-solubilization to rule out degradation artifacts.

- Co-solvent systems : Explore PEG-400/water mixtures for enhanced solubility without precipitation .

Q. What strategies reconcile divergent SAR outcomes across studies?

- Methodological Answer :

- Standardized bioassays : Adopt uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation times).

- Crystallographic overlays : Compare ligand-binding modes in target proteins to identify steric/electronic outliers.

- Meta-regression : Account for variables like cell line heterogeneity or enzyme source (e.g., recombinant vs. native) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.